An In-depth Technical Guide to 4-Hydroxyquinazoline-5-carbonitrile
An In-depth Technical Guide to 4-Hydroxyquinazoline-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinazoline Scaffold in Drug Discovery
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities.[1][2] Its planar structure and synthetic versatility allow for diverse molecular interactions, leading to potent anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents.[1][3] The 4-hydroxyquinazoline moiety, in particular, has garnered significant attention for its role in targeted therapies, most notably as an inhibitor of poly(ADP-ribose) polymerase (PARP).[4][5][6][7]
Chemical Identity and CAS Registry Number
A definitive CAS Registry Number for 4-Hydroxyquinazoline-5-carbonitrile could not be located in publicly accessible databases. This suggests that this specific isomer may be a novel compound or is not yet widely cataloged. For reference, the CAS Registry Numbers for the parent compound and its other known carbonitrile isomers are provided below.
| Compound Name | CAS Registry Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 4-Hydroxyquinazoline | 491-36-1[2] | C₈H₆N₂O | 146.15 |
| 4-Hydroxyquinazoline-6-carbonitrile | Not readily available | C₉H₅N₃O | 171.16 |
| 4-hydroxyquinazoline-7-carbonitrile | 882976-16-1[8] | C₉H₅N₃O | 171.16 |
| 4-Hydroxyquinazoline-8-carbonitrile | 663194-04-5[9] | C₉H₅N₃O | 171.16 |
Postulated Synthesis of 4-Hydroxyquinazoline-5-carbonitrile
The synthesis of 4-hydroxyquinazolines can be achieved through various methods, often involving the cyclization of anthranilic acid derivatives.[10] A plausible synthetic route to 4-Hydroxyquinazoline-5-carbonitrile would likely commence from 2-amino-6-cyanobenzoic acid.
Caption: Postulated synthetic pathway to 4-Hydroxyquinazoline-5-carbonitrile.
Predicted Physicochemical and Spectroscopic Properties
The physicochemical and spectroscopic properties of 4-Hydroxyquinazoline-5-carbonitrile can be predicted based on the known data for 4-hydroxyquinazoline and its other isomers.
Predicted Physicochemical Properties:
| Property | Predicted Value |
| Melting Point | Expected to be a high-melting solid, likely >200 °C. |
| Solubility | Likely soluble in polar organic solvents such as DMSO and DMF. |
| Appearance | Expected to be an off-white to light-colored crystalline powder. |
Predicted Spectroscopic Data:
Due to the absence of experimental data, the following are predictions based on analogous structures.
¹H NMR (in DMSO-d₆, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~12.5 | Singlet (broad) | N-H |
| ~8.3 | Singlet | H-2 |
| ~8.0 | Doublet | Aromatic H |
| ~7.8 | Triplet | Aromatic H |
| ~7.6 | Doublet | Aromatic H |
¹³C NMR (in DMSO-d₆, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C=O |
| ~150 | C-4 |
| ~145 | C-8a |
| ~135 | Aromatic CH |
| ~130 | Aromatic CH |
| ~125 | Aromatic CH |
| ~120 | C-5 |
| ~118 | C≡N |
| ~115 | C-4a |
Infrared (IR) Spectroscopy (ATR):
| Wavenumber (cm⁻¹) | Assignment |
| 3200-2800 | N-H stretch (broad) |
| ~2230 | C≡N stretch |
| ~1680 | C=O stretch (amide) |
| 1600-1450 | Aromatic C=C and C=N stretches |
Applications in Drug Discovery: The Promise of the 4-Hydroxyquinazoline Scaffold
The 4-hydroxyquinazoline scaffold is a cornerstone in the development of targeted cancer therapies. Its derivatives have shown significant potential as inhibitors of various kinases and, most notably, as PARP inhibitors.[4][5][6][7]
PARP Inhibition:
PARP enzymes are crucial for DNA repair. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations, inhibiting PARP leads to synthetic lethality, a state where the combination of two non-lethal defects results in cell death.[6] Several 4-hydroxyquinazoline derivatives have been designed and synthesized as potent PARP inhibitors, demonstrating significant cytotoxicity in cancer cell lines.[4][5]
Caption: Mechanism of PARP inhibition by 4-hydroxyquinazoline derivatives.
Anticancer Activity:
Beyond PARP inhibition, derivatives of 4-hydroxyquinazoline have exhibited broad anticancer activities through various mechanisms.[11] These compounds have been shown to induce apoptosis and inhibit cell proliferation in a range of cancer cell lines.[4][5] The introduction of a carbonitrile group can modulate the electronic properties and binding interactions of the molecule, potentially enhancing its potency and selectivity.
Experimental Protocol: Postulated Synthesis of 4-Hydroxyquinazoline-5-carbonitrile
The following is a detailed, hypothetical protocol for the synthesis of 4-Hydroxyquinazoline-5-carbonitrile based on established methodologies for quinazoline synthesis.
Objective: To synthesize 4-Hydroxyquinazoline-5-carbonitrile from 2-amino-6-cyanobenzoic acid.
Materials:
-
2-amino-6-cyanobenzoic acid
-
Formamide
-
High-boiling point solvent (e.g., Dowtherm A)
-
Ethanol
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
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Heating mantle with a temperature controller
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Magnetic stirrer
-
Büchner funnel and vacuum flask
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-6-cyanobenzoic acid (1.62 g, 10 mmol) and formamide (20 mL).
-
Reaction: Heat the mixture to reflux (approximately 210 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: After the reaction is deemed complete (typically after 4-6 hours), allow the reaction mixture to cool to room temperature.
-
Precipitation: Slowly pour the cooled reaction mixture into 200 mL of cold deionized water with stirring. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product with cold water (3 x 30 mL) and then with cold ethanol (2 x 20 mL) to remove residual formamide and other impurities.
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.
-
Purification (if necessary): The product can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Sources
- 1. Synthesis of Quinazoline and Quinazolinone Derivatives | IntechOpen [intechopen.com]
- 2. 4-羟基喹唑啉 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 4-Hydroxyquinazoline Derivatives as Small Molecular BET/PARP1 Inhibitors That Induce Defective Homologous Recombination and Lead to Synthetic Lethality for Triple-Negative Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Hydroxyquinazoline | 491-36-1 [chemicalbook.com]
- 8. nextsds.com [nextsds.com]
- 9. 4-Hydroxyquinazoline-8-carbonitrile | CymitQuimica [cymitquimica.com]
- 10. 4-Hydroxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 11. asianpubs.org [asianpubs.org]
